molecular formula C12H9CsF4O5 B8087236 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt

4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt

Cat. No.: B8087236
M. Wt: 442.10 g/mol
InChI Key: ZMUXIJWZOLTZTM-UHFFFAOYSA-M
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Description

4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt is a crystalline compound with the chemical formula C12H9F4O5Cs. It is known for its less hygroscopic nature, making it a stable source of 4-ethoxycarbonylphenoxytetrafluoropropionic acid . This compound is utilized in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt involves the reaction of 4-ethoxycarbonylphenol with tetrafluoropropionic acid in the presence of cesium carbonate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The use of cesium carbonate as a base helps in the formation of the cesium salt of 4-ethoxycarbonylphenoxytetrafluoropropionic acid .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt involves its ability to participate in fluoroalkylation reactionsThis process is facilitated by the presence of cesium carbonate, which acts as a base .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its less hygroscopic nature and its ability to participate in fluoroalkylation reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

cesium;3-(4-ethoxycarbonylphenoxy)-2,2,3,3-tetrafluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O5.Cs/c1-2-20-9(17)7-3-5-8(6-4-7)21-12(15,16)11(13,14)10(18)19;/h3-6H,2H2,1H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXIJWZOLTZTM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(C(C(=O)[O-])(F)F)(F)F.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9CsF4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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